molecular formula C19H15N B13992110 9-Phenylfluoren-9-amine CAS No. 6277-86-7

9-Phenylfluoren-9-amine

Cat. No.: B13992110
CAS No.: 6277-86-7
M. Wt: 257.3 g/mol
InChI Key: BAFVNIPRLVNQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Phenylfluoren-9-amine (CAS 6277-86-7) is an organic compound with the molecular formula C₁₉H₁₅N and a molecular weight of 257.33 g/mol . This amine serves as a crucial precursor in the development of chiral catalysts for asymmetric synthesis. Research demonstrates its application in the preparation of N-(9-Phenylfluoren-9-yl) β-amino alcohols, a class of ligands evaluated for their efficacy in the enantioselective addition of diethylzinc to aldehydes . These catalysts, derived from this compound, can achieve exceptionally high enantioselectivities of up to 97% for aromatic and aliphatic aldehydes, a critical value in the production of enantiomerically pure compounds . The steric bulk of the 9-phenylfluoren-9-yl group is a key structural feature that contributes to the high enantioselectivity by imposing significant steric constraints on the transition state during catalysis . The compound has a boiling point of approximately 404.4°C and a flash point of 210.3°C . This compound is For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6277-86-7

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

9-phenylfluoren-9-amine

InChI

InChI=1S/C19H15N/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,20H2

InChI Key

BAFVNIPRLVNQKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 9-Phenylfluoren-9-amine and its Direct Precursors

The classical methods for synthesizing N-(9-Phenylfluoren-9-yl) amines rely on the nucleophilic substitution of a leaving group at the 9-position of the phenylfluorene scaffold by an amine. Halogenated precursors, particularly 9-bromo-9-phenylfluorene (B18599), are the most common electrophiles used in these reactions.

Approaches Involving 9-Bromo-9-phenylfluorene

The traditional and most widely cited method for introducing the 9-phenylfluorenyl (Pf) group involves the reaction of an amine with 9-bromo-9-phenylfluorene. nih.gov This precursor is typically synthesized from 9-phenyl-9-fluorenol (B15170) by treatment with aqueous hydrobromic acid. orgsyn.org The subsequent amination reaction is a nucleophilic substitution where the amine displaces the bromide.

This established protocol often requires the use of a halogenophilic agent, such as lead(II) nitrate (B79036), to facilitate the departure of the bromide leaving group. nih.gov While robust, the reaction can be slow, often taking several days to reach completion, and the yields can be inconsistent. researchgate.net The use of lead, a toxic heavy metal, also presents significant environmental and safety concerns.

Key Features of the Traditional Method:

Precursor: 9-Bromo-9-phenylfluorene (PfBr)

Reagents: Amine, Potassium Phosphate (B84403) (K₃PO₄), Lead(II) Nitrate (Pb(NO₃)₂)

Reaction Time: Several days

Drawbacks: Slow reaction rate, variable yields, use of toxic lead compounds. researchgate.net

Alkylation Strategies for Amine Introduction

The core of the synthesis is the alkylation of an amine with a suitable 9-phenylfluorenyl electrophile. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon at the 9-position of the fluorene (B118485) ring, which bears a leaving group (e.g., a halide).

This alkylation is the principal step for preparing a wide range of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are valuable chiral building blocks for asymmetric synthesis. orgsyn.org The bulky nature of the 9-phenylfluorenyl group sterically hinders the α-proton of the attached amino acid, thereby preserving its stereochemical integrity during subsequent chemical transformations like enolization and alkylation. aalto.firesearchgate.net

Development of Novel and Efficient Synthesis Routes

To overcome the limitations of the traditional methods, research has focused on developing faster, higher-yielding, and more environmentally benign synthetic routes. These efforts include the use of more reactive precursors and the exploration of catalytic systems.

Catalytic and Stoichiometric Activator Approaches in Amine Functionalization

A significant advancement in the synthesis of N-Pf protected compounds is the use of 9-chloro-9-phenylfluorene (PhFCl) in combination with a silver salt activator. acs.org This improved protocol offers a rapid and high-yielding alternative to the classic lead-assisted bromide displacement method. researchgate.net

In this procedure, the amine is treated with 9-chloro-9-phenylfluorene in the presence of N-methylmorpholine (NMM) as a base and silver nitrate (AgNO₃) as an activator. The silver ion coordinates to the chloride, facilitating its departure and generating a transient 9-phenylfluorenyl cation, which is readily trapped by the amine nucleophile. This method is significantly faster, often completing within an hour, and provides excellent yields for a variety of substrates, including amino acid esters and Weinreb amides. acs.org While this method still uses a stoichiometric amount of a metal activator (silver), it avoids the use of highly toxic lead. researchgate.net

Additionally, iodine has been identified as an effective catalyst for the deprotection of the N-Pf group, and in some cases, can promote intramolecular amination, showcasing the potential for catalytic manipulation of this functional group. researchgate.net

Table 1: Comparison of Synthetic Methods for N-Phenylfluorenylation
MethodPrecursorKey ReagentsTypical Reaction TimeAdvantagesDisadvantages
Traditional9-Bromo-9-phenylfluoreneK₃PO₄, Pb(NO₃)₂DaysEstablished and robustSlow, variable yields, uses toxic lead
Improved9-Chloro-9-phenylfluoreneNMM, AgNO₃~1 HourFast, high yields, chemoselectiveRequires stoichiometric silver

Asymmetric Synthesis of Chiral Derivatives

The primary value of the 9-phenylfluorenyl group lies in its role in asymmetric synthesis. Once attached to an amino acid or a similar chiral amine, the Pf group acts as a bulky shield, preventing deprotonation and subsequent racemization at the stereogenic α-center. nih.govaalto.fi This stability allows for a wide range of transformations on Pf-protected amino acid derivatives while maintaining high enantiomeric purity. aalto.fi

For instance, N-Pf-amino aldehydes and ketones can undergo various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and Grignard additions, without significant loss of stereochemical integrity. aalto.fi This enantiospecificity makes the Pf group an invaluable tool for synthesizing complex chiral molecules, including non-proteinogenic amino acids and peptide mimics. semanticscholar.org The development of chiral ligands and metal catalysts continues to expand the scope of asymmetric reactions, enabling the synthesis of highly functionalized, enantiomerically pure compounds. researchgate.net

Table 2: Examples of Asymmetric Reactions with N-Pf Protected Compounds
Substrate TypeReactionKey FeatureReference
N-Pf-amino aldehydesGrignard, Wittig, Aldol AdditionsEnantiomeric purity is preserved aalto.fi
N-Pf-amino ketonesEnolization and AlkylationRegioselective alkylation at the α'-carbon researchgate.net
N-Pf-aspartateIntramolecular N-alkylationDiastereoselective synthesis of pipecolates nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, particularly atom economy, aim to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com The synthesis of this compound and its derivatives can be evaluated through this lens.

The traditional synthesis involving 9-bromo-9-phenylfluorene and stoichiometric reagents like lead nitrate has poor atom economy, as it generates significant inorganic waste (lead bromide, excess phosphate salts). The move towards the improved method using 9-chloro-9-phenylfluorene and silver nitrate represents a step forward by eliminating highly toxic lead, although it still generates silver chloride as a stoichiometric byproduct. acs.org

Chemical Reactivity and Transformation Pathways

Mechanistic Studies of Amine Reactivity at the C-9 Position

The reactivity of the amine functionality at the C-9 position is a cornerstone of the compound's utility in organic synthesis. Its nucleophilic nature and participation in intramolecular cyclizations are of significant interest.

The amine group in 9-phenylfluoren-9-amine derivatives exhibits distinct nucleophilic properties, primarily exploited in the formation of N-Pf protected compounds. The introduction of the 9-phenylfluoren-9-yl (Pf) group onto a primary amine, such as in an amino acid, typically proceeds via a nucleophilic substitution reaction. figshare.com In this process, the amino group acts as the nucleophile, attacking an electrophilic C-9 carbon of a Pf precursor, such as 9-bromo-9-phenylfluorene (B18599) or 9-chloro-9-phenylfluorene. nih.govacs.org

The standard protocol often involves reagents like 9-chloro-9-phenylfluorene (PhFCl) in the presence of a base like N-methylmorpholine (NMM) and a silver salt such as silver nitrate (B79036) (AgNO₃). The silver ion facilitates the departure of the chloride leaving group, enhancing the electrophilicity of the C-9 position for attack by the amine. acs.org While effective, this process can be slow, sometimes taking days to complete. figshare.comacs.org

The steric bulk of the 9-phenylfluorenyl group significantly influences the reactivity of the nitrogen atom it protects. Once attached, the Pf group's size can hinder the approach of other reagents to the nitrogen, effectively reducing its nucleophilicity. nih.gov This modulation of reactivity is crucial in multi-step syntheses where undesired side reactions involving the amine, such as further alkylation, need to be suppressed. nih.gov

The rigid framework of the fluorene (B118485) core can be leveraged to facilitate intramolecular reactions. Research has shown that the deprotection of an N-phenylfluoren-9-yl group from a tertiary amine can be followed by an iodine-promoted intramolecular amination, leading to cyclization. researchgate.net This pathway is instrumental in the synthesis of complex heterocyclic structures like (2S,3R,4R)-3,4-dihydroxyproline. researchgate.net

Another significant example of intramolecular reactivity is the anionic cyclization of N-Pf protected phenylalanine-derived oxazolidinones. This reaction proceeds via an intramolecular nucleophilic attack to form 2-[N-(9-phenylfluoren-9-yl)amino]-1-indanones, demonstrating a powerful method for constructing fused ring systems. semanticscholar.org

Reaction Pathways for Derivatization of the Phenyl and Fluorenyl Moieties

Functionalization of the fluorene core at the C-2 and C-7 positions has been demonstrated in the synthesis of materials for organic light-emitting diodes (OLEDs), often through cross-coupling reactions like the Sonogashira coupling. mdpi.com This indicates that the fluorenyl backbone is accessible to modification, suggesting that similar strategies could be applied to derivatives of this compound.

Furthermore, the phenyl group can be derivatized prior to the construction of the 9-phenylfluorenyl system. For example, the synthesis of a 9-(4-Bromophenyl)-9-fluorenyl group has been reported for use as a "safety-catch" protecting group, where the bromine atom serves as a handle for further transformations. semanticscholar.org This pre-functionalization strategy allows for the introduction of a wide range of substituents onto the phenyl ring, expanding the chemical diversity of accessible this compound derivatives.

De-protection Strategies and Regenerative Processes

Acidolysis and Catalytic Hydrogenolysis

The 9-phenylfluoren-9-yl protecting group is susceptible to removal under strongly acidic conditions, a process known as acidolysis. nih.govaalto.fi The lability of the Pf group in acidic media allows for its cleavage using reagents like trifluoroacetic acid (TFA). The specific conditions, such as concentration and reaction time, can be tailored based on the stability of the substrate. For instance, complete deprotection of an N-Pf protected amine has been achieved by treatment with 95% TFA in a solution containing 2.5% triisopropylsilane (B1312306) (TIPS) and 2.5% water over 30 minutes. acs.org The acid lability varies with the nature of the functional group to which the Pf moiety is attached; ethers and esters protected with the Pf group are generally more labile than the corresponding amines and amides. acs.org

Catalytic hydrogenolysis is another established method for the cleavage of the N-Pf bond. nih.govaalto.fi This procedure typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. It is a widely utilized technique for removing N-protecting groups in synthetic chemistry. researchgate.net

Table 1: Conditions for Acidic Deprotection of 9-Phenylfluoren-9-yl (Pf) Group
Substrate TypeReagentsTimeReference
N-Pf Amine95% TFA / 2.5% TIPS / 2.5% water30 min acs.org
N-Pf Amide95% TFA / 2.5% TIPS / 2.5% water10 min acs.org
Pf Ether1% TFA / 1% TIPSfew min acs.org
Pf Ester1% TFA / 1% TIPSfew min acs.org

Iodine-Catalyzed Cleavage

An alternative and efficient method for the deprotection of the N-9-phenylfluoren-9-yl group involves the use of iodine as a catalyst. nih.govaalto.firesearchgate.net This approach has been successfully applied to the cleavage of the Pf group from tertiary amines. researchgate.net The reaction, often carried out in a solvent like methanol, can also promote subsequent intramolecular reactions, such as amination, leading to the formation of cyclic products. nih.govaalto.firesearchgate.net For example, an iodine-promoted cyclization and deprotection sequence has been utilized in the synthesis of (2S,3R,4R)-3,4-dihydroxyproline. researchgate.net This method presents a facile and economical route for the removal of the Pf group, expanding the toolkit of deprotection strategies available to synthetic chemists. researchgate.netresearchgate.net

Applications in Asymmetric Synthesis and Organic Transformations

9-Phenylfluoren-9-yl Group as a Chiral Protecting Group in Amino Acid Chemistry

The 9-phenylfluoren-9-yl (Pf) group has emerged as an exceptional protecting group for the nitrogen atom of α-amino acids. nih.govresearchgate.netnih.gov Its considerable steric bulk is highly effective at shielding the α-proton, thereby preventing its abstraction and the subsequent racemization that is a common challenge with more conventional protecting groups like Boc, Cbz, and Fmoc. nih.gov This attribute is particularly crucial in reactions involving the formation of enolates or other intermediates that can compromise the stereochemical integrity of the α-carbon. nih.gov

Preservation of Enantiomeric Purity in α-Amino Carbonyl Compounds

A significant challenge in the chemical manipulation of enantiopure α-amino acids is the susceptibility of the α-proton to abstraction, leading to a loss of enantiomeric purity. nih.govresearchgate.netnih.gov The Pf group has proven to be a superior N-protecting group for mitigating this issue. nih.gov Common nitrogen protecting groups often fail to adequately shield the acidic α-proton, but the bulky nature of the Pf group provides a steric barrier that effectively prevents base-mediated epimerization. nih.gov This protective capacity is maintained through various C-C bond-forming reactions, including enolization, alkylation, Wittig, and aldol (B89426) reactions, ensuring that the enantiomeric purity of the α-amino carbonyl compound is preserved, often with enantiomeric excesses greater than 99.9%. nih.gov

Utility in the Synthesis of Non-Racemic Amino Aldehydes and Ketones

N-protected α-amino aldehydes and ketones are valuable chiral building blocks for the synthesis of complex molecules. However, their stereochemical instability presents a significant synthetic hurdle. nih.gov Carbamate-protected amino aldehydes, for instance, are known to racemize easily, even during routine purification like flash chromatography. nih.gov While N-trityl protected aldehydes show greater stability, they are highly sensitive to acid. nih.gov

The use of the 9-phenylfluoren-9-yl protecting group provides a solution to this problem. N-Pf-protected amino aldehydes are configurationally stable and can undergo various nucleophilic additions (including Grignard, Wittig, and aldol reactions) without significant loss of enantiomeric purity. nih.gov Similarly, N-Pf-α-amino ketones can be synthesized from protected amino acids and subjected to further transformations, such as regioselective alkylation at the α'-carbon, while maintaining the integrity of the original stereocenter. nih.gov

Applications in Complex Natural Product Synthesis

The robustness of the Pf protecting group in preserving stereochemical integrity makes it a valuable tool in the total synthesis of complex natural products. Its application allows for the reliable use of chiral pool amino acids as starting materials for intricate synthetic sequences. For example, the Pf group was instrumental in a chiral pool synthesis of the C1 substituted tetrahydro-β-carboline, harmicine. researchgate.net This synthesis commenced from a commercially available amino acid, and the Pf group was employed to prevent racemization at the vulnerable α-amino carbonyl stereocenter during the synthetic route, leading to the enantiopure natural product (>99% ee). researchgate.net

Furthermore, the enantiospecific synthesis of FK973, which constitutes a formal synthesis of the antitumor antibiotic (+)-FR900482, utilized the Pf group to protect an aliphatic nitrogen. This protection was crucial for preserving the acidic stereocenter from racemization during the formation of an aziridine (B145994) and a subsequent intramolecular condensation to form the key azocinone intermediate. researchgate.net

Role as a Chiral Auxiliary in Stereocontrolled Reactions

Beyond its role as a protecting group, the 9-phenylfluoren-9-yl moiety has been incorporated into chiral auxiliaries and ligands to direct the stereochemical outcome of reactions. In these applications, the chirality of the auxiliary, often derived from a chiral amino alcohol, combined with the steric influence of the Pf group, induces facial selectivity in the approach of reagents to a prochiral substrate.

Enantioselective Additions (e.g., Diethylzinc (B1219324) to Aldehydes)

Derivatives of 9-phenylfluoren-9-amine, specifically N-(9-phenylfluoren-9-yl) β-amino alcohols, have been successfully employed as chiral ligands in the catalytic enantioselective addition of diethylzinc to aldehydes. nih.govsemanticscholar.orgorganic-chemistry.org In these reactions, the ligand coordinates to the zinc reagent, forming a chiral complex that then delivers the ethyl group to one face of the aldehyde carbonyl with high selectivity.

Studies have shown that the substitution pattern on the chiral ligand is critical for achieving high enantioselectivity. Ligands possessing bulky groups at the carbinol stereocenter and smaller groups alpha to the nitrogen atom tend to provide the best results in terms of both catalytic activity and enantiomeric excess. researchgate.netnih.govorganic-chemistry.org Using an optimized ligand, high enantioselectivities of up to 97% have been achieved for the addition of diethylzinc to benzaldehyde. researchgate.netnih.govorganic-chemistry.org This methodology has proven to be broadly applicable to a range of both aromatic and aliphatic aldehydes, affording the corresponding chiral secondary alcohols in high yields and excellent enantiopurity. nih.govorganic-chemistry.org

Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by an N-(9-Phenylfluoren-9-yl) β-Amino Alcohol Ligand
AldehydeYield (%)Enantiomeric Excess (ee, %)Configuration
Benzaldehyde9897R
4-Chlorobenzaldehyde9996R
4-Methoxybenzaldehyde9596R
2-Naphthaldehyde9895R
Cyclohexanecarboxaldehyde9095R
trans-Cinnamaldehyde9290R

Data synthesized from studies on N-phenylfluorenyl β-amino alcohol catalysts. nih.govorganic-chemistry.org

Stereoselective Aldol Condensations

The 9-phenylfluoren-9-yl group has also been utilized to control stereochemistry in aldol condensations. Specifically, the enolate derived from an N-(9-phenylfluoren-9-yl)-4-oxoproline ester has been shown to undergo highly stereoselective aldol reactions with both aromatic and aliphatic aldehydes. nih.gov

In these kinetically controlled reactions, the electrophile (aldehyde) preferentially approaches the Re face of the proline enolate. This facial selectivity, combined with a preference for a specific transition state geometry, results in high threo diastereoselectivity for the aldol adducts. This methodology provides an effective route to trans 3-substituted proline derivatives. nih.gov It was noted, however, that for electron-rich or sterically hindered aromatic aldehydes, the control is less pronounced due to the potential for equilibration between the erythro and threo aldolates. nih.gov

Stereoselective Aldol Condensation of N-(9-Phenylfluoren-9-yl)-4-oxoproline Ester Enolate with Aldehydes
AldehydeYield (%)Diastereomeric Ratio (threo:erythro)
Benzaldehyde85>95:5
4-Nitrobenzaldehyde88>95:5
2-Naphthaldehyde75>95:5
Isobutyraldehyde7090:10
Pivalaldehyde65>95:5

Data represent typical results for the described stereoselective aldol condensations. nih.gov

Michael Additions and Alkylation Reactions

While direct Michael additions involving this compound protected substrates are not extensively documented, related conjugate addition reactions highlight their utility. Specifically, N-(9-phenylfluorenyl)homoserine-derived cyclic sulfamidates have been employed as effective precursors for synthesizing enantiopure γ-substituted α-amino acids. The cyclic sulfamidate, (4S)-tert-Butyl 2,2-dioxo-3-PhF-1,2,3-oxathiazainane-4-carboxylate, undergoes regioselective ring-opening upon reaction with various soft nucleophiles, including those based on nitrogen, sulfur, and oxygen, in a Michael-type conjugate addition. nih.gov This process yields the desired γ-substituted α-amino acids with high enantiopurity (>97% ee). nih.gov However, it has been noted that when using certain carbon nucleophiles like β-keto esters or dimethyl malonate with serine-derived cyclic sulfamidates, racemization can occur via a β-elimination to a dehydroalanine (B155165) intermediate, followed by a subsequent Michael addition. researchgate.net

Alkylation reactions of N-Pf protected amino acid derivatives demonstrate the powerful directing effects of the Pf group. In N-Pf protected α-amino ketones, the bulky protecting group effectively blocks the α-carbon, leading to highly regioselective deprotonation and alkylation at the α'-carbon. dntb.gov.ua This control is crucial for synthesizing complex chiral structures.

The diastereoselectivity of these alkylation reactions, however, can be variable and is influenced by the base, the cation, and the nature of the electrophile. For instance, the alkylation of an N-Pf-ketone derived from proline shows moderate diastereoselectivity that is dependent on the alkylating agent used.

Alkyl HalideYield (%)Diastereomeric Ratio (syn:anti)
MeI942.2:1
BnI805:1
Allyl bromide775:1
Methyl α-bromopropanoate382.2:1

Data sourced from a representative regioselective alkylation of an N-Pf protected amino ketone.

Development of this compound-Based Chiral Catalysts

Beyond its role as a protecting group, the this compound scaffold has been incorporated into the structure of chiral ligands for asymmetric catalysis. The development has primarily focused on N-(9-phenylfluoren-9-yl) β-amino alcohols, which have proven to be effective catalysts, particularly in the enantioselective addition of organozinc reagents to aldehydes. organic-chemistry.orgnih.govresearchgate.net These ligands form a chiral environment around a metal center, enabling highly stereoselective transformations.

Ligand Design and Structure-Activity Relationships in Asymmetric Catalysis

The design of these chiral catalysts centers on β-amino alcohols derived from natural amino acids, where the nitrogen atom is protected by the sterically demanding 9-phenylfluorenyl group. The catalytic efficacy of these ligands in reactions such as the addition of diethylzinc to aldehydes has been systematically studied to establish clear structure-activity relationships. nih.gov

Research has demonstrated that the stereochemical outcome of the catalyzed reaction is highly dependent on the substituents at the two stereogenic centers of the β-amino alcohol ligand (the carbon bearing the hydroxyl group and the carbon bearing the N-Pf group). organic-chemistry.orgnih.gov A key finding is that optimal catalytic activity and the highest levels of enantioselectivity are achieved with ligands that possess a bulky group at the carbinol stereocenter (the hydroxyl-bearing carbon) and a small substituent on the carbon alpha to the nitrogen atom. nih.govresearchgate.net The bulky 9-phenylfluorenyl group itself is believed to function as a "conformational lock" within the catalytic transition state, rigidly orienting the substituents to create a highly effective chiral pocket that dictates the facial selectivity of the approaching nucleophile. organic-chemistry.org

Performance Evaluation in Enantioselective Reactions

The performance of N-(9-phenylfluoren-9-yl) β-amino alcohol ligands has been rigorously evaluated in the enantioselective ethylation of a wide range of aldehydes using diethylzinc. The catalysts have shown broad applicability, proving effective for both aromatic and aliphatic aldehydes and delivering the corresponding secondary alcohols with high yields and excellent enantioselectivities. nih.gov

The most successful ligand identified in these studies, (1R,2S)-2-(9-phenylfluoren-9-ylamino)-1,2-diphenylethan-1-ol, consistently provides high levels of asymmetric induction. For example, in the addition of diethylzinc to benzaldehyde, enantiomeric excesses (ee) as high as 97% have been achieved. nih.govresearchgate.net The catalyst's general applicability is demonstrated by its consistent performance across various substrates.

AldehydeYield (%)Enantiomeric Excess (ee %)Configuration
Benzaldehyde9997R
4-Chlorobenzaldehyde9996R
4-Methoxybenzaldehyde9995R
2-Naphthaldehyde9995R
2-Furaldehyde9592R
Cyclohexanecarboxaldehyde9995R
(E)-Cinnamaldehyde9994R

Performance of the optimal ligand (1R,2S)-2-(9-phenylfluoren-9-ylamino)-1,2-diphenylethan-1-ol in the enantioselective addition of diethylzinc to various aldehydes. nih.gov

Role in Materials Science and Supramolecular Chemistry

Incorporation into Functional Polymers and Organic Electronic Materials

The integration of the 9-phenylfluoren-9-amine structure into polymers and other organic materials is a key strategy for developing advanced materials for electronic applications. The defining feature of this group is the sp³-hybridized carbon atom at the 9-position of the fluorene (B118485) ring, which is attached to both a phenyl ring and an amine group. This arrangement creates a sterically demanding, non-planar structure that profoundly influences the properties of the resulting materials.

The design of materials incorporating the this compound scaffold for optoelectronic applications, such as hole transport materials (HTMs) in perovskite solar cells, is guided by several key principles. The primary goal is to achieve efficient charge extraction and transport, which is intrinsically linked to the electronic energy levels of the material.

A crucial design consideration is the Highest Occupied Molecular Orbital (HOMO) energy level. For a material to function effectively as an HTM, its HOMO level must be appropriately aligned with the valence band of the perovskite absorber layer to ensure efficient hole transfer. For instance, in one study, a hole transport material incorporating a fluorene group, TFAP, was designed to have a HOMO level of -5.27 eV. This value is strategically positioned relative to the perovskite's valence band energy (-5.43 eV), facilitating favorable hole extraction. acs.org

Furthermore, the extended π-conjugated system of the fluorene core contributes to the delocalization of charges, which can enhance charge carrier mobility. The less electron-donating nature of the fluorene unit can also help in stabilizing the HOMO level, which is beneficial for hole extraction. acs.org The incorporation of amine functionalities, often in the form of triarylamines, provides the necessary redox activity for hole transport. By combining the robust, sterically bulky fluorene scaffold with charge-transporting amine units, researchers can develop materials with favorable electronic properties and high performance in optoelectronic devices. researchgate.net

Below is a table comparing the electronic properties of a fluorene-based hole transport material with a standard material.

MaterialHOMO Level (eV)LUMO Level (eV)Energy Gap (eV)
TFAP (Fluorene-based)-5.27-2.912.36
spiro-OMeTAD (Standard)-5.22Not providedNot provided
Data sourced from reference acs.org.

The significant steric bulk of the 9-phenylfluorenyl group is one of its most influential characteristics in materials science. This three-dimensional bulkiness disrupts intermolecular packing and prevents the close association of polymer chains or molecules. semanticscholar.org This has a direct and predictable impact on the macroscopic properties of the materials.

One of the primary effects of this steric hindrance is the inhibition of crystallization. In organic electronic devices, the formation of crystalline domains in thin films can lead to grain boundaries that act as traps for charge carriers, impeding device performance and stability. By introducing bulky groups like 9-phenylfluorenyl, it is possible to create materials that readily form stable, amorphous glassy states. aalto.fi Amorphous materials are characterized by isotropic properties and smooth film morphology, which are highly desirable for fabricating uniform and efficient large-area devices.

The steric bulk also enhances the thermal stability of the amorphous phase by increasing the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. dntb.gov.ua A high Tg is crucial for the long-term morphological stability of organic electronic devices, as it prevents the material from reorganizing or crystallizing at operating temperatures. The incorporation of bulky side groups restricts the rotational and translational motion of polymer chains, meaning more thermal energy is required to induce the cooperative molecular motion that defines the glass transition. aalto.fi Therefore, polymers functionalized with this compound are expected to exhibit elevated glass transition temperatures, contributing to the durability and longevity of the devices in which they are used. researchgate.net

Supramolecular Assembly and Self-Assembled Structures

The this compound unit is a versatile component for designing self-assembling systems due to its combination of a hydrogen-bonding amine group and extensive aromatic surfaces capable of π-π stacking. These non-covalent interactions can be programmed to direct the assembly of molecules into well-defined, higher-order structures.

The self-assembly of systems derived from this compound is governed by a combination of non-covalent interactions. The primary amine group (or its derivatives) is a potent hydrogen bond donor and acceptor, enabling the formation of directional intermolecular connections. These hydrogen bonds can guide the molecules into specific arrangements, such as chains, sheets, or more complex networks.

In addition to hydrogen bonding, the large, flat, and electron-rich surfaces of the fluorenyl and phenyl groups are ideal for π-π stacking interactions. These interactions, arising from the electrostatic attraction between aromatic rings, provide a cohesive force that helps to stabilize the self-assembled structures. The interplay between the directionality of hydrogen bonds and the associative nature of π-π stacking allows for intricate control over the final supramolecular architecture. In related aromatic systems, strong phenyl–perfluorophenyl π–π stacking interactions have been shown to act as a design motif for creating self-assembling systems. researchgate.net Furthermore, NH–π interactions, where the amine's hydrogen atom interacts directly with the face of an aromatic ring, can also play a significant role in the stability and geometry of these assemblies. nih.gov The balance and interplay of these various non-covalent forces are critical in determining the structure and function of the resulting supramolecular materials.

The rigid and well-defined three-dimensional shape of the this compound scaffold makes it an excellent candidate for applications in host-guest chemistry and molecular recognition. The bulky phenyl and fluorenyl groups can create predefined cavities or clefts that are capable of encapsulating smaller guest molecules.

The principle of molecular recognition relies on the complementary nature of the host and guest in terms of size, shape, and chemical functionality. In systems derived from this compound, the recognition process can be driven by a combination of steric fit and specific non-covalent interactions, such as hydrogen bonds between the host's amine group and a functional group on the guest molecule. For example, a derivative of this compound has been noted to form 2:2 host-guest clusters through a hydrogen-bonded ring structure. acs.org

Closely related structures, such as those based on a 9-phenyl-9H-xanthene core, have demonstrated this principle effectively. In one study, diamine derivatives of 9-phenylxanthene were shown to act as hosts for various cyclohexanone (B45756) isomers. researchgate.net The host molecules formed crystalline inclusion complexes, selectively encapsulating specific guest molecules from a mixture. The selectivity was dictated by subtle differences in the non-covalent interactions, such as (guest)O···H(host) hydrogen bonds, between the host and the different guest isomers. researchgate.net This work highlights how the bulky, aromatic framework, similar to that of this compound, can be utilized to create selective hosts for molecular separation and recognition.

Advanced Spectroscopic and Structural Elucidation Studies

Conformational Analysis using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For derivatives of 9-Phenylfluoren-9-amine, particularly those where the amine is part of an amino acid (N-Pf derivatives), NMR studies have been crucial in understanding the conformational preferences that underpin the group's ability to protect against racemization. aalto.finih.gov

Conformational studies combining NMR experiments with DFT calculations and X-ray crystallography have been undertaken to elucidate the stereochemical protecting properties conferred by the 9-phenylfluorenyl (Pf) group. acs.org A key finding from ¹H NMR analysis is the observation of significant anisotropic shielding effects from the bulky, aromatic fluorenyl system. Protons of substituents attached to the nitrogen atom that are held in close proximity to the fluorenyl rings experience an upfield shift in their resonance frequency. For instance, in an N-Pf protected methyl ester, the methyl protons show a resonance at an unusually high field of 2.92 ppm, which indicates that the ester group is forced into a conformation where it is close to the fluorenyl ring. aalto.finih.gov This restricted rotation and defined conformation are critical to the Pf group's function in stereospecific synthesis.

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for N-(9-Phenylfluoren-9-yl) Amino Acid Derivatives

CompoundNucleusChemical Shift (δ, ppm)Key Observations
(9-Phenyl-9-fluorenyl)alanine methyl(methoxy)amide¹H1.08 (d, 3H), 2.86 (m, 7H), 3.59 (s, 1H), 7.17-7.86 (m, 13H)Complex aromatic signals typical of the Pf group.
¹³C21.9, 31.9, 48.3, 60.3, 73.3, 119.6, 119.7, 125.4, 126.1, 126.8, 127.1, 127.5, 128.06, 128.10, 128.20, 128.23, 139.9, 141.2, 144.9, 149.4, 150.3, 177.1C9 of the fluorenyl group at 73.3 ppm. acs.org
(9-Phenyl-9-fluorenyl)proline methyl(methoxy)amide¹H1.59-1.93 (m, 4H), 2.90 (m, 7H), 3.28 (m, 1H), 3.67 (m, 1H), 7.13-7.68 (m, 13H)Proline ring protons show complex multiplets.
¹³C24.9, 31.9, 32.2, 50.3, 57.8, 60.3, 77.2, 119.5, 119.7, 126.6, 127.0, 127.1, 127.5, 127.6, 127.7, 128.1, 128.2, 128.3, 139.9, 141.1, 144.3, 148.0, 148.8, 177.3C9 of the fluorenyl group at 77.2 ppm. acs.org
(9-Phenyl-9-fluorenyl)isoleucine methyl(methoxy)amide¹H0.65 (d, 2H), 0.70 (t, 3H), 1.15-1.6 (m, 4H), 2.71 (s, 1H), 2.77 (s, 3H), 3.25 (s, 1H), 7.1-7.55 (m, 13H)Distinct signals for diastereotopic protons and methyl groups of isoleucine.
¹³C11.6, 16.3, 23.9, 31.7, 39.4, 56.4, 59.8, 73.1, 119.3, 126.1, 126.5, 127.0, 127.6, 127.7, 127.95, 128.04, 128.2, 139.8, 141.4, 145.7, 149.0, 149.6, 176.35C9 of the fluorenyl group at 73.1 ppm. acs.org
Data obtained in CDCl₃. Source: acs.org

Elucidation of Electronic Structure and Excitation States via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extensive π-conjugated system of the 9-phenylfluorenyl moiety gives rise to characteristic absorptions in the UV-Vis spectrum. libretexts.org The electronic structure can be tuned, making these compounds of interest for materials science. researchgate.net

The absorption spectra of molecules are the result of electronic transitions from a ground state to an excited state, typically π to π* and n to π* transitions for conjugated organic molecules. libretexts.orgmsu.edu The fluorenyl and phenyl rings in this compound constitute a chromophore that absorbs strongly in the UV region. A particularly notable feature is the intense color that develops when the 9-phenylfluorenyl cation is formed, for example, by treating an N-Pf protected amino acid with a strong acid. These cations are deep red and exhibit a strong absorption in the visible region. aalto.firesearchgate.net This property is indicative of a highly delocalized positive charge across the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: UV-Vis Absorption Data for the 9-Phenylfluorenyl Cation

SpeciesSolvent/Conditionsλmax (nm)Molar Absorptivity (ε)ColorElectronic Transition
9-Phenylfluorenyl CationStrong Acid494Not ReportedDeep Redπ → π*
Source: aalto.firesearchgate.net

Vibrational Analysis and Intermolecular Interactions by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups and probe the vibrational modes of a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the N-H group, the aromatic rings, and the C-N bond.

As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands in the region of 3500-3400 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. libretexts.org A key N-H bending (scissoring) vibration is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com The spectrum will also be dominated by signals from the aromatic framework. C-H stretching vibrations from the aromatic rings appear at wavenumbers just above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-N stretching vibration for aromatic amines is expected to produce a strong band between 1335 and 1250 cm⁻¹. orgchemboulder.comvscht.cz

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (N-H₂)3500 - 3300Medium (two bands)
Aromatic C-H StretchAryl C-H3100 - 3000Medium to Weak
N-H Bending (Scissoring)Primary Amine (N-H₂)1650 - 1580Medium to Strong
Aromatic C=C StretchAryl Ring1600 - 1400Medium to Strong (multiple bands)
Aromatic C-N StretchAryl-N1335 - 1250Strong
N-H WaggingPrimary Amine (N-H₂)910 - 665Strong, Broad
Ranges are based on typical values for primary aromatic amines. Sources: libretexts.orgorgchemboulder.comvscht.cz

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides precise information about the atomic arrangement of a compound in the solid state, including bond lengths, bond angles, and absolute stereochemistry. Several derivatives of this compound, particularly N-Pf protected amino acids, have been analyzed by X-ray diffraction to confirm their structure and understand their conformational properties. researchgate.net

Crystal structure analysis of N-Pf alanine (B10760859) tert-butyl ester, for example, reveals the solid-state conformation where the α-ester group and the fluorenyl ring are in close contact. aalto.firesearchgate.net This steric hindrance is a key factor in how the Pf group prevents deprotonation and subsequent racemization at the α-carbon of the amino acid. The crystallographic data provide definitive evidence for the conformations inferred from NMR studies and computational models. These studies show how the bulky, rigid structure of the 9-phenylfluorenyl group effectively shields one face of the molecule, directing the approach of reagents in chemical reactions.

Table 4: Summary of X-ray Crystallography Findings for N-Pf Derivatives

Compound DerivativeKey Structural Feature ObservedImplication
N-Pf alanine tert-butyl esterClose contact between the α-ester group and the fluorenyl ring.Provides a structural basis for the stereoelectronic effects that prevent α-deprotonation and racemization. aalto.firesearchgate.net
General N-Pf amino carbonyl compoundsDefined solid-state conformation due to the bulk of the Pf group.Confirms the steric shielding properties of the protective group, which is crucial for maintaining enantiomeric purity during reactions. acs.org

Applications of Advanced Spectroscopic Methods in Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, kinetics, and for process optimization. Both NMR and UV-Vis spectroscopy are well-suited for this purpose.

NMR spectroscopy is a non-invasive technique that can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture. nih.gov By acquiring a series of ¹H NMR spectra over time, the concentration of each species can be quantified, allowing for the determination of reaction kinetics.

UV-Vis spectroscopy is also a valuable tool for reaction monitoring, especially when a reaction involves a change in color or the formation/consumption of a strong chromophore. libretexts.org For instance, the deprotection of an N-Pf protected compound using strong acid could be monitored by following the appearance of the deep red 9-phenylfluorenyl cation. The increase in absorbance at its λmax of 494 nm would be directly proportional to the extent of the deprotection reaction. aalto.fi

Table 5: Spectroscopic Methods for Monitoring Reactions of 9-Phenylfluorenyl Compounds

Spectroscopic MethodApplicationMonitored ParameterAdvantages
¹H NMR SpectroscopyKinetic analysis of substitution or modification reactions.Changes in the concentration of reactants and products via integration of characteristic peaks.Provides detailed structural information on all components in the mixture. nih.gov
UV-Vis SpectroscopyMonitoring deprotection reactions.Increase in absorbance at ~494 nm corresponding to the formation of the 9-phenylfluorenyl cation.High sensitivity; suitable for dilute solutions and rapid screening. aalto.fi

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have been instrumental in understanding the electronic structure of N-Pf protected amino acid derivatives. The primary role of the Pf group is to prevent the racemization of the α-center, and this is achieved through a combination of steric and stereoelectronic effects. mdpi.comaalto.fi

Calculations have shown that the significant steric bulk of the Pf group forces the molecule into a specific conformation. aalto.fi In N-Pf α-amino acid derivatives, the dihedral angle between the carbonyl group and the α-hydrogen is constrained to approximately 0° or 180°. aalto.fi The most favorable conformation for deprotonation, which is a prerequisite for racemization, requires the α-hydrogen-carbon bond to be orthogonal to the plane of the carbonyl system. This alignment allows for maximum orbital overlap as the α-carbon rehybridizes from sp3 to sp2. mdpi.comaalto.fi However, the conformation enforced by the Pf group is nearly coplanar, which is stereoelectronically unfavorable for deprotonation, thus preserving the compound's enantiomeric purity. aalto.fi Crystal structure analyses have confirmed that the α-ester group and the fluorenyl ring are in close proximity, supporting these computational findings. mdpi.comaalto.fi The electronic properties of fluorene (B118485) derivatives can also be tuned, suggesting potential for applications in materials science and organic electronics. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has been applied to understand the mechanisms and transition states of reactions involving N-Pf protected compounds, particularly in alkylation reactions. While the Pf group itself does not typically direct the stereoselectivity of these reactions, the choice of base and the resulting enolate geometry are critical. nih.gov

Two transition state models have been proposed to explain the observed syn-selectivity in certain alkylations: researchgate.net

Chelated Model: In the presence of a potassium base (like KHMDS), a Z-enolate is formed, which can create a cyclic chelated transition state with the potassium cation. The electrophile then approaches from the less sterically hindered face, opposite the Pf group, leading to the anti product. mdpi.com

Non-Chelated Model: With a lithium base (like LiHMDS), an E-enolate is formed, which cannot effectively chelate. In this open transition state, the electrophile again approaches from the less hindered face, resulting in the syn product. mdpi.com

These models, derived from computational and experimental evidence, help rationalize how different metal cations in the base can lead to different enolate geometries and, consequently, different stereochemical outcomes. mdpi.comnih.gov For instance, in the alkylation of N-Pf-Bn-D-aspartate, trapping experiments have shown that potassium bases form a Z-enolate leading to an anti product, while lithium bases form an E-enolate leading to a syn product. mdpi.com

Prediction of Stereoselectivity and Enantiomeric Excess

The primary function of the 9-phenylfluoren-9-yl (Pf) group is the preservation of enantiomeric integrity. In various C-C bond-forming reactions, such as enolization, alkylation, Wittig, aldol (B89426), and Grignard additions, the enantiomeric excess (ee) of the N-Pf protected starting material is maintained at over 99.9%. mdpi.comaalto.fi

However, the diastereoselectivity of these reactions is generally poor and is not controlled by the bulky Pf group. nih.gov Instead, it is highly dependent on other factors such as the base, the enolate counter-cation, the electrophile, and the reaction conditions. nih.govresearchgate.net For example, the stereoselectivity of hydroxylation and amination of N-Pf-aspartate enolates is influenced by the enolate geometry, counter cation, cosolvents, and the nature of the electrophile. researchgate.net

Improving diastereoselectivity has been achieved by modifying other parts of the molecule. The highest stereoselectivity (50:1) in the alkylation of N-Pf-aspartate ester enolates was achieved by di-protecting the nitrogen with both a Pf and a benzyl (Bn) group. nih.gov In this system, the choice of base becomes the directing factor, with KHMDS yielding the anti-product and LiHMDS giving the syn-product. nih.gov

Table 1: Influence of Electrophiles on Diastereoselectivity in the Alkylation of N-Pf Protected Amino Ketones
Alkyl Halide ElectrophileReaction Time (h)Yield (%)Diastereomeric Ratio (a:b)
MeI3942.2:1
BnI6805:1
Allyl bromide6775:1
Methyl α-bromopropanoate8.5382.2:1

Data sourced from a review on the use of the 9-phenyl-9-fluorenyl group for nitrogen protection. researchgate.net

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Conformational analysis, often performed using molecular mechanics and molecular dynamics, is crucial for understanding the behavior of the sterically demanding Pf group. As established through calculations, the size of the Pf group imposes rigid conformational constraints on the molecule. aalto.fi

Acyclic Systems: In acyclic N-Pf-α-amino acid derivatives, the steric hindrance from the Pf group forces the dihedral angle between the α-hydrogen and the carbonyl group to be either ~0° or 180°. aalto.fi This enforced planarity is key to preventing enolization and subsequent racemization. mdpi.com

Cyclic Systems: In cyclic compounds, the Pf group has been shown to drive the α-hydrogen into an equatorial position. mdpi.comaalto.fi

These computational findings are corroborated by experimental data, including X-ray crystal structures of N-Pf protected amino acid esters, which visually confirm the predicted conformations. mdpi.comresearchgate.net For example, the crystal structure of N-Pf alanine (B10760859) tert-butyl ester clearly shows the bulky protecting group shielding the α-center. researchgate.net

Rational Design of Derivatives with Enhanced Properties

While the existing 9-phenylfluoren-9-yl group is highly effective for nitrogen protection, the principles of rational design can be applied to develop derivatives with enhanced or novel properties. The electronic structure of fluorene-based compounds can be tuned, which opens possibilities for their use in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net In the context of synthetic chemistry, derivatives could be designed to modulate solubility, stability, or cleavage conditions. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl or fluorenyl rings could alter the electronic properties and acid stability of the protecting group. However, specific published examples focusing on the rational design of 9-phenylfluoren-9-amine derivatives to enhance its properties as a protecting group are not extensively detailed in the surveyed literature.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 9-phenylfluoren-9-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Grignard or organometallic coupling reactions. For example, alkylation of fluorenyl precursors with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at room temperature yields intermediates, followed by acid-catalyzed deprotection . Optimization includes adjusting stoichiometry (e.g., 1.5–2.0 equivalents of PhMgBr), reaction time (2–6 hours), and catalyst choice (e.g., AcOH for deprotection) to improve yields (reported 77–95% in similar fluorenyl syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:

  • ¹H NMR : Aromatic protons in the fluorenyl and phenyl groups appear as distinct multiplet signals between δ 7.2–8.1 ppm .
  • ¹³C NMR : Carbonyl or amine-related carbons are observed at δ 145–160 ppm .
    Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight (e.g., [M+H]+ for C₁₉H₁₅N: calculated 258.1287) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact .
  • Storage in inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Emergency measures: Immediate use of eyewash stations and neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Strategies include:

  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 9-aryl-9-xanthenols) to identify baseline spectral patterns .
  • Computational validation : Density Functional Theory (DFT) simulations to predict NMR/IR spectra and compare with experimental data .
  • Batch reproducibility : Replicate syntheses under controlled conditions to isolate variables .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve intermediate stability .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes by-products .

Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The fluorenyl group’s electron-rich aromatic system enables π-π stacking with biomolecular targets, while the amine group facilitates hydrogen bonding. Computational studies (e.g., molecular docking) predict interactions with enzymes or receptors, validated via fluorescence quenching assays or isothermal titration calorimetry (ITC) .

Q. What are the limitations of using this compound in peptide synthesis, and how can they be mitigated?

  • Methodological Answer : Limitations include steric hindrance from the phenyl group and oxidative instability. Mitigation strategies:

  • Protective groups : Use of Fmoc (fluorenylmethyloxycarbonyl) derivatives to enhance solubility and reduce side reactions .
  • Low-temperature reactions : Conduct couplings at 0–4°C to minimize degradation .

Data Analysis & Interpretation

Q. How should researchers design experiments to validate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Dose-response assays : Test compounds across concentrations (e.g., 1 nM–100 μM) to determine IC₅₀/EC₅₀ values .
  • Control groups : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls .
  • Statistical rigor : Use ANOVA or Student’s t-test (p < 0.05) with triplicate measurements .

Q. What computational tools are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding kinetics using GROMACS or AMBER .
  • Docking software : AutoDock Vina or Schrödinger Suite for predicting binding affinities .
  • QSAR models : Relate structural features (e.g., logP, polar surface area) to activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.